REACTION_CXSMILES
|
[Cl:1][C:2]1[C:6]([C:7]#N)=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[S:4][N:3]=1.[OH:15]S(O)(=O)=O.N([O-])=O.[Na+].[OH2:24]>>[Cl:1][C:2]1[C:6]([C:7]([OH:15])=[O:24])=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[S:4][N:3]=1 |f:2.3|
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Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NSC(=C1C#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 3 hr at 135° C. in an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50-mL round-bottom flask, was placed
|
Type
|
STIRRING
|
Details
|
with stirring at 0° C
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
|
Details
|
with stirring, for an additional 0.5 h while the temperature
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 50° C. in an oil bath
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 3×20 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with 2×50 mL of sodium hydroxide/H2O(10%)
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 3×100 mL of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 3×100 mL of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 500 mg (66%) of 3-chloro-5-phenyl-1,2-thiazole-4-carboxylic acid as a white solid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NSC(=C1C(=O)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |